molecular formula C4H6O2S B125630 2,2,3,4,5,5-Hexadeuteriothiophene 1,1-dioxide CAS No. 41908-25-2

2,2,3,4,5,5-Hexadeuteriothiophene 1,1-dioxide

Cat. No. B125630
CAS RN: 41908-25-2
M. Wt: 124.19 g/mol
InChI Key: MBDNRNMVTZADMQ-TZCZJOIZSA-N
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Description

Thiophene 1,1-dioxide compounds are a class of organic compounds containing a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and two oxygen atoms attached to the same carbon atom . They are used in various fields due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of thiophene 1,1-dioxide compounds consists of a five-membered ring with four carbon atoms and one sulfur atom. The sulfur atom is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

Thiophene 1,1-dioxide compounds can undergo various chemical reactions, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Safety And Hazards

The safety and hazards associated with thiophene 1,1-dioxide compounds can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

Thiophene 1,1-dioxide compounds have potential applications in various fields, including medicinal chemistry, due to their unique chemical properties . Future research may focus on exploring these applications further.

properties

IUPAC Name

2,2,3,4,5,5-hexadeuteriothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDNRNMVTZADMQ-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,4,5,5-Hexadeuteriothiophene 1,1-dioxide

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